2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide
Description
2,5-Dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a dimethyl-substituted benzene sulfonamide group. The triazolo-pyridazine scaffold is known for its planar aromatic structure, enabling π-stacking interactions with protein residues, while the sulfonamide group provides hydrogen-bonding capabilities and enhances solubility .
Properties
IUPAC Name |
2,5-dimethyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-9-3-4-10(2)11(7-9)21(19,20)17-12-5-6-13-15-14-8-18(13)16-12/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUHRXVBKNFQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using enaminonitriles and benzohydrazides under microwave irradiation.
Cyclization to Form Pyridazine: The triazole ring undergoes cyclization with appropriate reagents to form the pyridazine ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes. The use of microwave irradiation and catalyst-free conditions can be advantageous for large-scale production due to reduced reaction times and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in studies related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to inflammation and immune response.
Receptor Binding: It binds to receptors such as PHD-1, modulating their activity and affecting cellular processes like hypoxia response.
Pathway Modulation: The compound influences various signaling pathways, including those related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Lin28-1632 (N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide)
(E)-4b (2-(Benzoylamino)-3-[3,5-Dimethyl-1-(1,2,4-Triazolo[4,3-b]Pyridazin-6-yl)-1H-Pyrazol-4-yl]Propenoic Acid)
- Structure: Incorporates a propenoic acid side chain and benzoylamino group instead of sulfonamide.
- Function : Reported in heterocyclic chemistry studies, with a melting point of 253–255°C .
- Key Differences : The carboxylic acid moiety in E-4b may enhance ionic interactions but reduce membrane permeability compared to the sulfonamide group in the target compound.
Binding Interactions and Molecular Docking
Sulfonamide-Based Inhibitors (Compound 1)
[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl Pyridine (Compound 10)
- Target : Calpain-1.
- Interactions :
Data Table: Structural and Functional Comparison
Research Findings and Implications
Target Specificity : The sulfonamide moiety may confer selectivity for calpain-1 over other enzymes, as seen in docking studies where similar groups interact with His131 and Trp168 .
Thermal Stability : Compounds like E-4b with higher melting points (253–255°C) suggest that structural rigidity from the triazolo-pyridazine core enhances stability, a trait likely shared by the target compound .
Biological Activity
2,5-Dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of 2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving suitable precursors under controlled conditions.
- Introduction of the Sulfonamide Group : The benzene sulfonamide moiety is introduced via sulfonation reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating potential antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the compound's effectiveness against several cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Specifically:
These results suggest that the compound may act as a potent inhibitor of tumor cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth.
Mechanistic Insights
The mechanism by which 2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells through activation of caspase pathways and mitochondrial dysfunction.
Case Studies
Several case studies have been published that detail the efficacy of this compound in preclinical models:
-
Study on Lung Cancer Cells :
- Researchers reported significant reductions in cell viability when treated with varying concentrations of the compound.
- Flow cytometry analysis indicated an increase in early and late apoptotic cells.
-
Antibacterial Efficacy :
- A study assessed the compound against Gram-positive and Gram-negative bacteria.
- Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics for certain strains.
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
| Biological Activity | Cell Line/Organism | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antitumor | A549 | Kinase inhibition | |
| Antitumor | MCF-7 | Apoptosis induction | |
| Antitumor | HeLa | Mitochondrial dysfunction | |
| Antimicrobial | Various Bacteria | Varies | Cell wall synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
